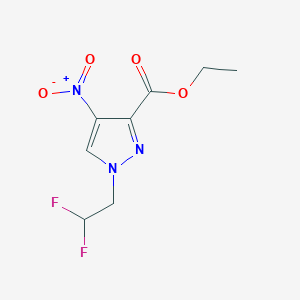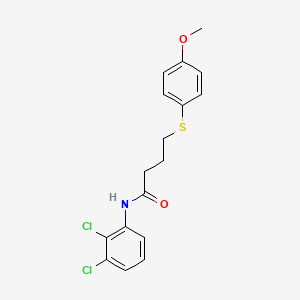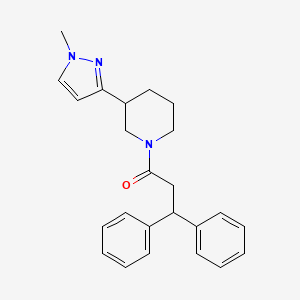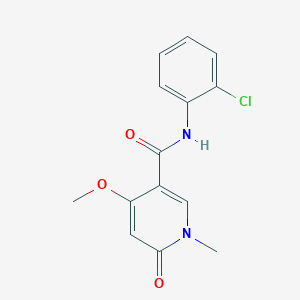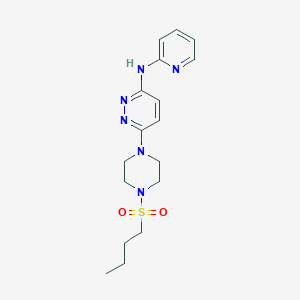
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of several studies exploring its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in several cellular processes, including cell proliferation and differentiation. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. These inhibitory effects make 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine a potential candidate for the development of new therapies for diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine have been studied extensively. This compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising compound for the development of new therapies. Additionally, it has been shown to inhibit the activity of PKC and CDK4, which are involved in several cellular processes. These effects make 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine a potential candidate for the development of new drugs for the treatment of cancer and inflammation.
実験室実験の利点と制限
One advantage of using 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine in lab experiments is its unique chemical structure, which makes it a potential candidate for drug discovery. Additionally, its inhibitory effects on PKC and CDK4 make it a promising compound for the development of new therapies for cancer and inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. One direction is the development of new therapies for cancer and inflammation based on the inhibitory effects of this compound on PKC and CDK4. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery. Finally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.
合成法
The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 2-chloronicotinic acid, 4-(butylsulfonyl)piperazine, and 4,6-dichloropyridazine. The reaction involves the formation of an amide bond between 4-(butylsulfonyl)piperazine and 2-chloronicotinic acid, followed by the reaction of the resulting intermediate with 4,6-dichloropyridazine. The final product is obtained after purification using column chromatography.
科学的研究の応用
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit certain enzymes and receptors, which makes it a potential candidate for drug discovery. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising compound for the development of new therapies.
特性
IUPAC Name |
6-(4-butylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-2-3-14-26(24,25)23-12-10-22(11-13-23)17-8-7-16(20-21-17)19-15-6-4-5-9-18-15/h4-9H,2-3,10-14H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVVMPDQPHOYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

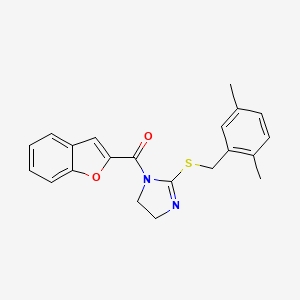
![5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2911709.png)

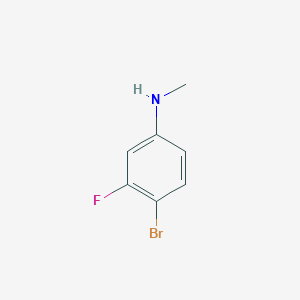
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2911716.png)
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)
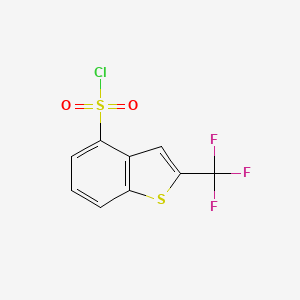

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
